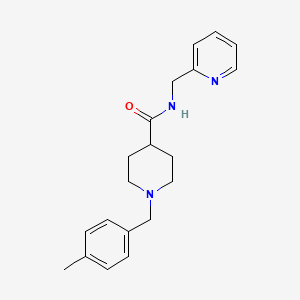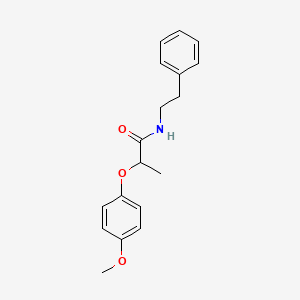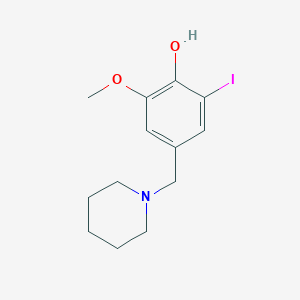![molecular formula C27H34N4O2 B4930622 N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4930622.png)
N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, commonly known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. EPPB is a pyrazole-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of EPPB is not fully understood. However, studies have suggested that EPPB exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kB pathway.
Biochemical and Physiological Effects
EPPB has been shown to have various biochemical and physiological effects. In cancer research, EPPB has been shown to inhibit the expression of cyclin D1 and induce apoptosis. In Alzheimer's disease research, EPPB has been shown to inhibit the aggregation of beta-amyloid. In inflammatory disorder research, EPPB has been shown to inhibit the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EPPB is its potential use as a therapeutic agent for various diseases. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For EPPB research include further studies to understand its mechanism of action, potential side effects, and optimal dosage for therapeutic use. Additionally, EPPB could be further studied for its potential use in combination with other therapeutic agents for enhanced efficacy.
Métodos De Síntesis
The synthesis of EPPB involves several steps, including the condensation of 4-ethoxybenzylamine with 1-piperidin-4-yl-1H-pyrazole-5-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine with 4-phenylbutyric acid chloride to produce EPPB.
Aplicaciones Científicas De Investigación
EPPB has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, EPPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, EPPB has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of the disease. In inflammatory disorder research, EPPB has been shown to inhibit the expression of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-[1-[(4-ethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O2/c1-2-33-25-13-11-23(12-14-25)21-30-19-16-24(17-20-30)31-26(15-18-28-31)29-27(32)10-6-9-22-7-4-3-5-8-22/h3-5,7-8,11-15,18,24H,2,6,9-10,16-17,19-21H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCDDIMWEULZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)
![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![ethyl 4-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4930575.png)
![N-1-naphthyl-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4930590.png)

![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)


